4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide
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Overview
Description
4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining a benzenesulfonamide moiety with an indazole ring system. The presence of the chloro and ethoxy substituents further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and ortho-substituted benzaldehydes.
Sulfonamide Formation: The indazole derivative is then reacted with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Introduction of Chloro and Ethoxy Groups: The chloro and ethoxy substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. The indazole ring system may also interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-ethoxybenzenesulfonamide: Lacks the indazole ring, resulting in different chemical properties.
N-(1H-indazol-6-yl)benzenesulfonamide: Lacks the chloro and ethoxy substituents, affecting its reactivity and biological activity.
Uniqueness
4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClN3O3S |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
4-chloro-3-ethoxy-N-(1H-indazol-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14ClN3O3S/c1-2-22-15-8-12(5-6-13(15)16)23(20,21)19-11-4-3-10-9-17-18-14(10)7-11/h3-9,19H,2H2,1H3,(H,17,18) |
InChI Key |
NUXNZZXPHVHRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl |
Origin of Product |
United States |
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